2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione
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Overview
Description
2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione is a complex organic compound with a unique structure that combines an indene-1,3-dione core with a phenylethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione typically involves multiple steps, starting with the preparation of the indene-1,3-dione core. One common method is the Knoevenagel condensation of 1,3-indanedione with an appropriate aldehyde, followed by further functionalization to introduce the phenylethylideneamino group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or ether, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione include:
Indane-1,3-dione: A closely related compound with a similar core structure.
Indanone: Another related compound known for its biological activities and applications in medicinal chemistry.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12(14-8-4-3-5-9-14)20-21-13(2)17-18(22)15-10-6-7-11-16(15)19(17)23/h3-11,17H,1-2H3/b20-12+,21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANCIPEWKBMMI-ZIOPAAQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/C)\C1=CC=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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